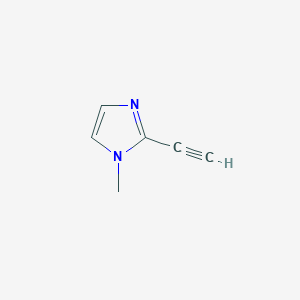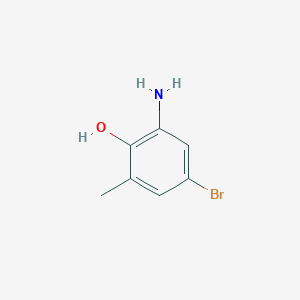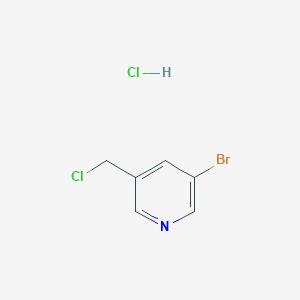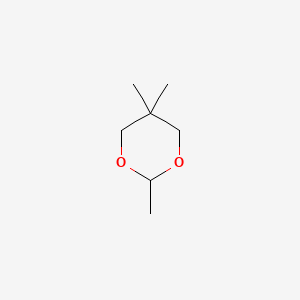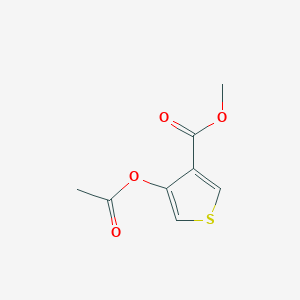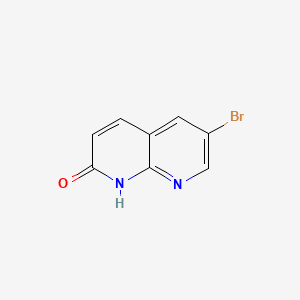
2-溴-1-甲氧基萘
描述
2-Bromo-1-methoxynaphthalene is a compound of interest in various fields of chemistry and pharmacology due to its potential applications as an intermediate in the synthesis of pharmaceuticals and other organic molecules. The compound has been studied for its spectroscopic properties, synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Several methods have been developed for the synthesis of naphthalene derivatives. A practical synthesis of 2-Bromo-6-methoxynaphthalene, a closely related compound, has been reported as an important intermediate for non-steroidal anti-inflammatory agents. This synthesis has been achieved using environmentally benign reagents and conditions, highlighting the importance of sustainable practices in chemical synthesis . Another study describes a new method for synthesizing 2-phenylnaphthalenes from styryl-2-methoxybenzenes, which involves a TFA catalyzed C-C bond cleavage and a Diels-Alder cycloaddition, demonstrating the versatility of naphthalene derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-bromo-6-methoxynaphthalene has been analyzed using spectroscopic techniques and theoretical calculations. The molecule exhibits a nearly planar structure with the methoxy group adopting a syn-periplanar conformation. This conformation is characteristic of the α-methoxynaphthalene moiety, as revealed by a search of the Cambridge Structural Database . The stability of the structure has been explained through intramolecular transitions and delocalization of electron density .
Chemical Reactions Analysis
Naphthalene derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, indicating its reactivity and utility in analytical applications . The reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to a π-complex with a trimethylenemethane-type ligand, showcasing the complex's reactivity and potential as a ligand in organometallic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-methoxynaphthalene have been studied extensively. The compound's vibrational, electronic, and charge transfer properties were investigated using DFT methods, revealing an energy gap of 4.208 eV, which indicates molecular stability. The reactive sites of the molecule were predicted using various computational techniques, and the compound was found to exhibit anti-cancer activities, suggesting its potential as a pharmaceutical product . Additionally, the compound's fluorescence properties have been utilized in the development of analytical methods for the detection of biologically active carboxylic acids .
科学研究应用
Enantioselective Aziridination of Styrene Derivatives
- Application Summary: 2-Bromo-1-methoxynaphthalene is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives .
- Methods of Application: The specific experimental procedures and technical details may vary, but generally, this involves the reaction of 2-Bromo-1-methoxynaphthalene with styrene derivatives in the presence of a catalyst . The process is typically carried out under controlled conditions in a laboratory setting.
- Results or Outcomes: The outcome of this application is the production of aziridines, which are three-membered nitrogen-containing cyclic molecules. These molecules are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions .
Preparation of Biaryls or Biheterocycles by Palladium-Catalyzed Ullmann Coupling
- Application Summary: 2-Bromo-1-methoxynaphthalene can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
- Methods of Application: The Ullmann coupling is a type of cross-coupling reaction, where 2-Bromo-1-methoxynaphthalene is reacted with another aryl compound in the presence of a palladium catalyst .
- Results or Outcomes: The result of this application is the formation of biaryl or biheterocyclic compounds, which are commonly used in the synthesis of various organic compounds .
安全和危害
The safety information for 2-Bromo-1-methoxynaphthalene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing vapors or mists, avoiding contact with skin and eyes, and washing thoroughly after handling .
属性
IUPAC Name |
2-bromo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMWQHKZYGAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504361 | |
| Record name | 2-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxynaphthalene | |
CAS RN |
62012-54-8 | |
| Record name | 2-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

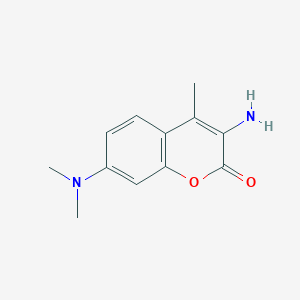
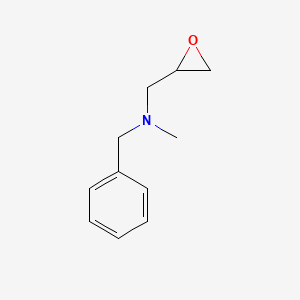
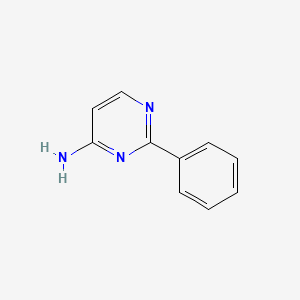

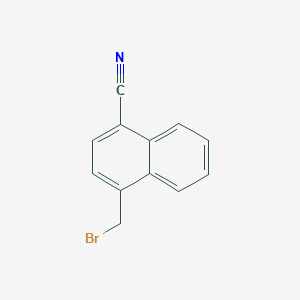
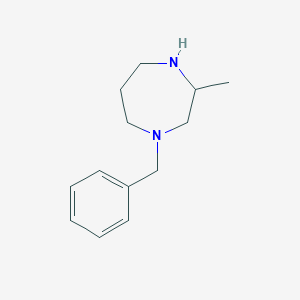
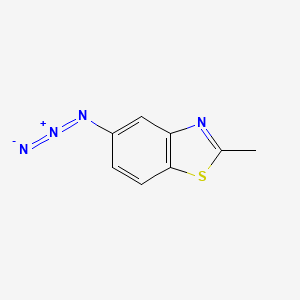
![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)
